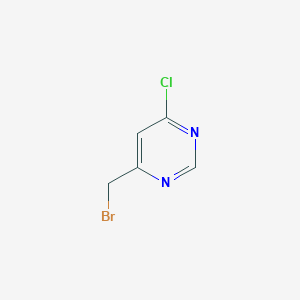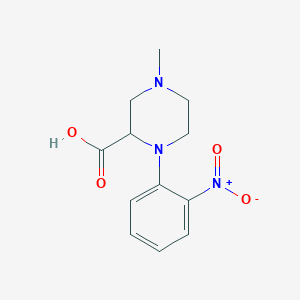
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a cycloheptylamino group attached to the pyridine ring, along with a nitro group and a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one typically involves the nitration of a pyridine derivative followed by the introduction of the cycloheptylamino group. One common method involves the following steps:
Nitration: The starting material, 2-hydroxypyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitro compound is then reacted with cycloheptylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The cycloheptylamino group may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact pathways and molecular targets involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Cyclohexylamino)-5-nitropyridin-2-ol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
6-(Cyclopentylamino)-5-nitropyridin-2-ol: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one is unique due to the presence of the cycloheptylamino group, which may confer different physical and chemical properties compared to its analogs
Eigenschaften
Molekularformel |
C12H17N3O3 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H17N3O3/c16-11-8-7-10(15(17)18)12(14-11)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,13,14,16) |
InChI-Schlüssel |
LWUFAGNPFPPDTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC2=C(C=CC(=O)N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B8573093.png)
![5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid](/img/structure/B8573096.png)
![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)

![2-Chloro-N-[2-(ethylamino)pyridin-3-yl]-5-nitropyridine-3-carboxamide](/img/structure/B8573106.png)

![N'-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B8573108.png)
![5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8573114.png)

